1-Buten-1-one, 2-(2-pyridinyl)-(9CI)
Description
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is an α,β-unsaturated ketone featuring a pyridine substituent at the β-position of the butenone backbone.
Properties
CAS No. |
185153-70-2 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |
InChI Key |
GEECJFMQWDVENC-UHFFFAOYSA-N |
SMILES |
CCC(=C=O)C1=CC=CC=N1 |
Canonical SMILES |
CCC(=C=O)C1=CC=CC=N1 |
Synonyms |
1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Acetylpyridine (Ethanone, 1-(2-pyridinyl)- (9CI))
- Structure : A simpler analog lacking the α,β-unsaturation, with a methyl ketone group directly attached to the pyridine ring.
- Molecular Formula: C₇H₇NO; Molecular Weight: 121.14 g/mol .
- Applications: Widely used as a flavoring agent (FEMA No. 3251) and in coordination chemistry due to its chelating properties .
- Key Difference: The absence of the conjugated enone system reduces its reactivity in cycloaddition or Michael addition reactions compared to 1-buten-1-one derivatives .
4-(2-Pyrimidinyl)-2-butanone (9CI)
2,3-Butanedione mono(2-pyridinylhydrazone) (9CI)
- Structure : A diketone derivative functionalized with a pyridinylhydrazone group.
- Molecular Formula : C₉H₁₁N₃O; CAS : 74158-10-4 .
- Reactivity: The hydrazone group enables applications in metal coordination and as intermediates in heterocyclic synthesis, diverging from the enone reactivity of 1-buten-1-one derivatives .
Reactivity Profiles
- Conjugated Systems : The α,β-unsaturated ketone in 1-buten-1-one derivatives facilitates nucleophilic attacks (e.g., Michael additions) and cycloadditions, unlike saturated analogs like 2-acetylpyridine .
- Pyridine Coordination : Both 1-buten-1-one and 2-acetylpyridine can act as ligands, but the extended conjugation in the former may enhance binding to transition metals .
Research Findings and Gaps
- Synthetic Challenges: Pyridinyl-substituted enones often require controlled conditions to avoid polymerization or side reactions, as seen in related syntheses .
- Data Limitations : Direct experimental data on 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is sparse, necessitating further studies on its synthesis, stability, and applications.
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